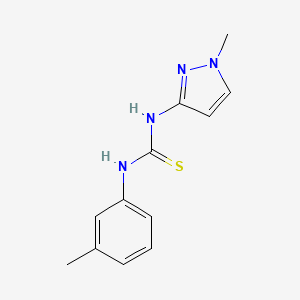![molecular formula C19H16N2O3S B4684211 N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B4684211.png)
N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide
描述
N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide, also known as FM19G11, is a small molecule inhibitor that has shown promise in scientific research applications. FM19G11 has been found to modulate the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and disease progression. In
作用机制
N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide works by inhibiting the activity of glycogen synthase kinase 3β (GSK-3β), which is a key component of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. When the pathway is activated, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcription factor to regulate gene expression. This compound inhibits GSK-3β, which prevents the degradation of β-catenin and leads to its accumulation in the cytoplasm and nucleus.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its role in cancer research, stem cell differentiation, and tissue regeneration, this compound has also been found to regulate glucose metabolism and insulin signaling. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide is its specificity for GSK-3β. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the Wnt/β-catenin signaling pathway. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which requires frequent dosing in animal models.
未来方向
There are several future directions for research on N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective GSK-3β inhibitors. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. This compound has also been proposed as a potential treatment for Alzheimer's disease, and further research is needed to investigate its efficacy in animal models of the disease. Finally, the use of this compound in tissue engineering and regenerative medicine is an exciting area of research that has the potential to revolutionize the field.
科学研究应用
N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide has been used in various scientific research applications, including cancer research, stem cell differentiation, and tissue regeneration. This compound has been found to inhibit the growth of cancer cells by blocking the Wnt/β-catenin signaling pathway, which is often activated in cancer cells. This compound has also been used to induce the differentiation of stem cells into osteoblasts, which are responsible for bone formation. In addition, this compound has been shown to promote tissue regeneration in animal models of spinal cord injury and myocardial infarction.
属性
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-13-5-2-6-14(11-13)20-18(22)16(12-15-7-3-9-24-15)21-19(23)17-8-4-10-25-17/h2-12H,1H3,(H,20,22)(H,21,23)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOCHTUMEJPUDW-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4684129.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4684135.png)
![2-methoxy-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4684143.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4684152.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4684156.png)
![1,3,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4684158.png)

![ethyl 2-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4684178.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide](/img/structure/B4684184.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4684195.png)
![N-(2,4-dimethylphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4684200.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4684202.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B4684224.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide](/img/structure/B4684229.png)